molecular formula C7H8F3NO2 B2583213 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide CAS No. 906719-77-5

2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide

Cat. No.: B2583213
CAS No.: 906719-77-5
M. Wt: 195.141
InChI Key: YGPMJMUHCRQNQP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is a chemical compound with the molecular formula C7H8F3NO2 It is characterized by the presence of a trifluoromethyl group and a cyclopentanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide typically involves the reaction of 2-oxocyclopentanone with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Oxocyclopentanone+Trifluoroacetic anhydrideThis compound\text{2-Oxocyclopentanone} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} 2-Oxocyclopentanone+Trifluoroacetic anhydride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes or hydrophobic pockets in proteins. The ketone group can form hydrogen bonds or participate in nucleophilic addition reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N,N-dimethylacetamide
  • 2,2,2-Trifluoro-N-(2-oxo-2-phenylethyl)acetamide
  • 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-(2-oxocyclopentyl)acetamide is unique due to the presence of both a trifluoromethyl group and a cyclopentanone moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-N-(2-oxocyclopentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-4-2-1-3-5(4)12/h4H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPMJMUHCRQNQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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